3-methoxybenzyl 4-[2-(3-methoxybenzyl)-2H-tetrazol-5-yl]benzoate
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Overview
Description
3-METHOXYBENZYL 4-[2-(3-METHOXYBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is a complex organic compound that features a benzyl group, a methoxy group, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXYBENZYL 4-[2-(3-METHOXYBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-METHOXYBENZYL 4-[2-(3-METHOXYBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-METHOXYBENZYL 4-[2-(3-METHOXYBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-METHOXYBENZYL 4-[2-(3-METHOXYBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Methoxybenzyl bromide: Used in organic synthesis and as a benzyl group rearrangement catalyst.
Uniqueness
3-METHOXYBENZYL 4-[2-(3-METHOXYBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is unique due to its combination of a methoxybenzyl group and a tetraazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Properties
Molecular Formula |
C24H22N4O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
(3-methoxyphenyl)methyl 4-[2-[(3-methoxyphenyl)methyl]tetrazol-5-yl]benzoate |
InChI |
InChI=1S/C24H22N4O4/c1-30-21-7-3-5-17(13-21)15-28-26-23(25-27-28)19-9-11-20(12-10-19)24(29)32-16-18-6-4-8-22(14-18)31-2/h3-14H,15-16H2,1-2H3 |
InChI Key |
PQWNXNLTWBTKHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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